4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid
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Overview
Description
4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid is an organic compound characterized by the presence of both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the imine group can interact with nucleophiles. These interactions can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the amino and carboxyl groups.
4-Aminobenzoic acid: Contains the amino and carboxyl groups but lacks the dihydroxybenzene structure.
Quinones: Oxidized derivatives of dihydroxybenzenes.
Uniqueness
4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
93445-08-0 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-12-6-3-10(13(17)7-12)8-15-11-4-1-9(2-5-11)14(18)19/h1-8,16-17H,(H,18,19) |
InChI Key |
BYHNHDIOEVRDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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